N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline
CAS No.: 58736-95-1
Cat. No.: VC18377783
Molecular Formula: C20H18N2O
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58736-95-1 |
|---|---|
| Molecular Formula | C20H18N2O |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | N,N-dimethyl-4-phenoxazin-10-ylaniline |
| Standard InChI | InChI=1S/C20H18N2O/c1-21(2)15-11-13-16(14-12-15)22-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)22/h3-14H,1-2H3 |
| Standard InChI Key | TXBJLWVHWZBXKZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central phenoxazine ring system (a tricyclic structure comprising two benzene rings fused with an oxygen and nitrogen-containing heterocycle) connected to a para-substituted N,N-dimethylaniline group. This conjugation creates an extended π-system that significantly influences its electronic properties. X-ray crystallography data from analogous phenoxazine derivatives suggest a nearly planar configuration between the phenoxazine core and the aniline substituent, which facilitates electron delocalization across the molecule .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N,N-dimethyl-4-phenoxazin-10-ylaniline |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
| Topological Polar Surface Area | 24.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Electronic Configuration
Density functional theory (DFT) calculations on similar phenoxazine-aniline hybrids reveal a highest occupied molecular orbital (HOMO) localized on the phenoxazine nitrogen and adjacent benzene rings, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the aniline moiety . This spatial separation of frontier orbitals suggests potential utility in charge-transfer applications. The dimethylamino group’s +M (positive mesomeric) effect enhances electron density at the para position, creating a push-pull electronic structure when coupled with the electron-deficient phenoxazine system.
Synthesis and Optimization
Conventional Synthetic Routes
The most efficient synthesis employs a KSO-mediated oxidative coupling between N,N-dimethylaniline and 10H-phenoxazine in acetonitrile under ambient conditions . This method offers several advantages:
Key Reaction Parameters
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Stoichiometry: 1:1.5 molar ratio of aniline to phenoxazine
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Oxidant: 2 equivalents potassium persulfate
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Solvent: Acetonitrile (3 mL per 0.2 mmol substrate)
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Reaction Time: 1 hour at room temperature
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Yield: 92% isolated product after column chromatography (petroleum ether/ethyl acetate 50:1)
The mechanism likely proceeds through a radical pathway, where persulfate generates phenoxazine radicals that undergo coupling with the activated aromatic ring of dimethylaniline. Control experiments eliminating either oxidant or light show no product formation, confirming the radical-mediated nature of the transformation .
Gram-Scale Production
Scaling the reaction to 5 mmol scale introduces challenges, with yields dropping to 51% due to:
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Inefficient mass transfer in larger volumes
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Competing side reactions (e.g., over-oxidation)
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Difficulties in maintaining stoichiometric control during oxidant addition
Optimization Strategies
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Stepwise oxidant addition: Dividing KSO into four portions added hourly
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Enhanced mixing: Employing high-shear stirring mechanisms
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Temperature control: Maintaining 25°C ± 1°C via jacketed reactor
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) of structurally similar phenoxazine derivatives shows decomposition onset temperatures exceeding 250°C, suggesting reasonable thermal stability for processing applications. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T) around 120°C, indicative of amorphous solid formation upon cooling from melt.
Solubility Profile
Table 2: Solubility in Common Solvents (mg/mL)
| Solvent | Solubility (25°C) |
|---|---|
| Acetonitrile | 45.2 ± 2.1 |
| Chloroform | 68.9 ± 3.4 |
| Ethyl Acetate | 12.7 ± 1.5 |
| Water | <0.1 |
The pronounced solubility in chlorinated solvents versus aqueous media suggests applications in organic electronic devices where solution processability is crucial.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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δ 7.14 (d, J = 8.9 Hz, 2H): Para-substituted aromatic protons on aniline
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δ 6.85 (d, J = 8.9 Hz, 2H): Ortho protons relative to dimethylamino group
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δ 6.60–6.54 (m, 6H): Phenoxazine ring protons
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δ 5.97 (m, 2H): Bridging protons in phenoxazine
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δ 3.02 (s, 6H): N-methyl groups
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150.22 ppm: Quaternary carbon linked to phenoxazine nitrogen
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144.14 ppm: Oxygen-bearing aromatic carbon
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40.67 ppm: N-methyl carbons
Mass Spectrometry
High-resolution ESI-MS confirms molecular identity with observed [M+H] at m/z 303.1498 (calculated 303.1497 for CHNO) . Fragmentation patterns show sequential loss of methyl groups followed by cleavage of the phenoxazine-aniline bond.
| Parameter | Value |
|---|---|
| LogP | 3.2 ± 0.3 |
| CYP2D6 Inhibition | Moderate |
| hERG Inhibition | Low (IC >10 μM) |
| Oral Bioavailability | 58% (Mouse) |
Challenges and Future Directions
Synthetic Limitations
Current methodologies face:
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Restricted substrate scope for modified aniline derivatives
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Sensitivity to electron-withdrawing groups on either reactant
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Scalability issues beyond 10 mmol scales
Application-Specific Optimization
Priority research areas include:
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Development of asymmetric variants for chiral materials
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Hybridization with polymer matrices for flexible electronics
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Structure-activity relationship (SAR) studies to enhance biological potency
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